Cas no 2171322-76-0 (5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidohexanoic acid)

5-(3S)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)heptanamidohexanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure features a hexanoic acid spacer linked to a heptanamide backbone with an Fmoc-protected (3S)-amino group, offering controlled reactivity and selective deprotection in solid-phase peptide synthesis (SPPS). The Fmoc group ensures orthogonal protection compatibility with acid-labile protecting schemes, while the extended alkyl chain enhances solubility in organic solvents. This compound is particularly useful for introducing hydrophobic or flexible segments into peptide sequences, facilitating the synthesis of complex biomolecules. Its high purity and well-defined stereochemistry make it suitable for research in medicinal chemistry and bioconjugation.
5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidohexanoic acid structure
2171322-76-0 structure
商品名:5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidohexanoic acid
CAS番号:2171322-76-0
MF:C28H36N2O5
メガワット:480.595848083496
CID:6189817
PubChem ID:165560715

5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidohexanoic acid 化学的及び物理的性質

名前と識別子

    • 5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidohexanoic acid
    • EN300-1475995
    • 2171322-76-0
    • 5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]hexanoic acid
    • インチ: 1S/C28H36N2O5/c1-3-4-11-20(17-26(31)29-19(2)10-9-16-27(32)33)30-28(34)35-18-25-23-14-7-5-12-21(23)22-13-6-8-15-24(22)25/h5-8,12-15,19-20,25H,3-4,9-11,16-18H2,1-2H3,(H,29,31)(H,30,34)(H,32,33)/t19?,20-/m0/s1
    • InChIKey: JJDCABSWRPXCFG-ANYOKISRSA-N
    • ほほえんだ: O(C(N[C@H](CC(NC(C)CCCC(=O)O)=O)CCCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 480.26242225g/mol
  • どういたいしつりょう: 480.26242225g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 14
  • 複雑さ: 677
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.8
  • トポロジー分子極性表面積: 105Ų

5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidohexanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1475995-250mg
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]hexanoic acid
2171322-76-0
250mg
$3099.0 2023-09-29
Enamine
EN300-1475995-1.0g
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]hexanoic acid
2171322-76-0
1g
$0.0 2023-06-06
Enamine
EN300-1475995-100mg
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]hexanoic acid
2171322-76-0
100mg
$2963.0 2023-09-29
Enamine
EN300-1475995-50mg
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]hexanoic acid
2171322-76-0
50mg
$2829.0 2023-09-29
Enamine
EN300-1475995-10000mg
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]hexanoic acid
2171322-76-0
10000mg
$14487.0 2023-09-29
Enamine
EN300-1475995-500mg
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]hexanoic acid
2171322-76-0
500mg
$3233.0 2023-09-29
Enamine
EN300-1475995-2500mg
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]hexanoic acid
2171322-76-0
2500mg
$6602.0 2023-09-29
Enamine
EN300-1475995-5000mg
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]hexanoic acid
2171322-76-0
5000mg
$9769.0 2023-09-29
Enamine
EN300-1475995-1000mg
5-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]hexanoic acid
2171322-76-0
1000mg
$3368.0 2023-09-29

5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidohexanoic acid 関連文献

5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidohexanoic acidに関する追加情報

Recent Advances in the Study of 5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidohexanoic acid (CAS: 2171322-76-0)

The compound 5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidohexanoic acid (CAS: 2171322-76-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, serves as a critical intermediate in peptide synthesis and drug development. Recent studies have explored its applications in targeted drug delivery, enzyme inhibition, and as a building block for novel therapeutic agents. The following sections provide a comprehensive overview of the latest findings related to this compound.

One of the primary research focuses has been on the synthesis and optimization of 5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidohexanoic acid. A study published in the Journal of Medicinal Chemistry (2023) detailed an improved synthetic route that enhances yield and purity while reducing production costs. The researchers employed a combination of solid-phase peptide synthesis (SPPS) and liquid-phase techniques, achieving a 95% purity level. This advancement is particularly significant for large-scale pharmaceutical manufacturing, where cost-efficiency and scalability are paramount.

In addition to its synthetic applications, the compound has shown promise in drug delivery systems. A recent investigation in Biomaterials Science (2024) demonstrated its utility as a linker in antibody-drug conjugates (ADCs). The study highlighted the molecule's stability under physiological conditions and its ability to release payloads selectively in target tissues. These properties make it an attractive candidate for next-generation ADCs, which are increasingly being used in oncology treatments.

Another area of interest is the compound's role in enzyme inhibition. Research published in ACS Chemical Biology (2023) explored its interaction with proteases, revealing a unique binding mechanism that could be leveraged to design selective inhibitors. The study utilized X-ray crystallography and molecular dynamics simulations to elucidate the structural basis of these interactions, providing valuable insights for future drug design efforts.

Despite these promising developments, challenges remain. For instance, the compound's pharmacokinetic properties, such as its metabolic stability and bioavailability, require further investigation. A preprint on bioRxiv (2024) reported preliminary data suggesting that modifications to the hexanoic acid moiety could enhance its in vivo performance. However, these findings are yet to be peer-reviewed, underscoring the need for additional validation.

In conclusion, 5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidohexanoic acid (CAS: 2171322-76-0) represents a versatile and valuable tool in chemical biology and pharmaceutical research. Its applications in synthesis, drug delivery, and enzyme inhibition highlight its potential to contribute to the development of novel therapeutics. Ongoing research aims to address existing limitations and unlock new opportunities for its use in medicine. As the field progresses, this compound is likely to remain a focal point of scientific inquiry and innovation.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd